7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid
Overview
Description
“7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C7H4N2O3S . It is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines and their 2-substituted derivatives have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes . Singh et al. developed an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The molecular structure of “7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid” is characterized by a thiazolo[3,2-a]pyrimidine ring system . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The study by Dong and Zhao (2019) presents an efficient synthetic methodology for producing 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives, which share structural similarities with 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid. This method involves catalyst-free, one-pot reactions utilizing ultrasound irradiation, demonstrating high regioselectivity and applicability to a wide range of substrates. The detailed mechanisms were explored through density functional theory (DFT) calculations, indicating a sequence of hydrogen-bond directed reactions leading to the desired products (Hong-Ru Dong & Yuming Zhao, 2019).
Structural and Conformational Analysis
Nagarajaiah and Begum (2014) conducted a study focusing on the structural modifications and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, providing insights into their conformational features. This research offers valuable information on the intermolecular interactions and packing features of these compounds, which could be relevant to understanding the properties of 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid derivatives (H. Nagarajaiah & N. Begum, 2014).
Potential Therapeutic Applications
Research by Becan et al. (2022) on thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid, highlights their potential as anticancer agents. This study synthesized new derivatives and evaluated their antiproliferative activity against various cancer cell lines, demonstrating significant biological activity for some compounds. This indicates the potential therapeutic applications of related thiazolo[3,2-a]pyrimidine derivatives in cancer treatment (L. Becan, Anna Pyra, N. Rembiałkowska, & I. Bryndal, 2022).
Antimicrobial and Anti-inflammatory Properties
Tozkoparan et al. (1999) synthesized 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters and evaluated their anti-inflammatory activities. Some compounds exhibited moderate anti-inflammatory activity, suggesting the potential of thiazolo[3,2-a]pyrimidine derivatives in developing new anti-inflammatory drugs (B. Tozkoparan, M. Ertan, P. Kelicen, & R. Demirdamar, 1999).
properties
IUPAC Name |
7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-3-4(6(11)12)9-1-2-13-7(9)8-5/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYBSNXHAWFFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=O)C=C(N21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391568 | |
Record name | 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid | |
CAS RN |
33304-84-6 | |
Record name | 7-Oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33304-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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